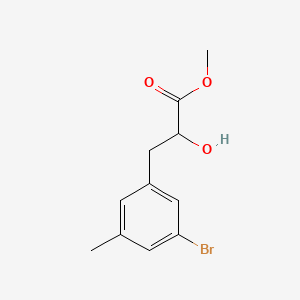
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a hydroxypropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate typically involves the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the meta position relative to the hydroxyl group. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.
Esterification: The brominated product is then esterified with methyl 2-hydroxypropanoate. This step involves the use of a strong acid catalyst such as sulfuric acid (H₂SO₄) to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, thereby forming a methyl group.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate serves as a versatile intermediate for the preparation of more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or reduced toxicity.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxypropanoate group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-chloro-5-methylphenyl)-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(3-fluoro-5-methylphenyl)-2-hydroxypropanoate: Contains a fluorine atom, leading to different reactivity and properties.
Methyl 3-(3-iodo-5-methylphenyl)-2-hydroxypropanoate: Iodine substitution, which can affect the compound’s reactivity and biological activity.
Uniqueness
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-8(5-9(12)4-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clave InChI |
JURDTNMJMUFEKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)CC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















